molecular formula C15H18N2 B11942919 N,N-Diethyl-4-(2-pyridyl)aniline CAS No. 100957-33-3

N,N-Diethyl-4-(2-pyridyl)aniline

Cat. No.: B11942919
CAS No.: 100957-33-3
M. Wt: 226.32 g/mol
InChI Key: SAQPQTKYCWAAMJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(2-pyridyl)aniline is an organic compound with the molecular formula C15H18N2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and a pyridyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(2-pyridyl)aniline typically involves the reaction of 4-(2-pyridyl)aniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(2-pyridyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Diethyl-4-(2-pyridyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-(2-pyridyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(2-pyridyl)aniline
  • N,N-Diethyl-4-(4-nitrophenylazo)aniline
  • N,N-Diethyl-4-(para-tolylazo)-aniline

Uniqueness

N,N-Diethyl-4-(2-pyridyl)aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the diethyl groups and the pyridyl moiety allows for unique interactions and applications that may not be achievable with similar compounds.

Properties

CAS No.

100957-33-3

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

N,N-diethyl-4-pyridin-2-ylaniline

InChI

InChI=1S/C15H18N2/c1-3-17(4-2)14-10-8-13(9-11-14)15-7-5-6-12-16-15/h5-12H,3-4H2,1-2H3

InChI Key

SAQPQTKYCWAAMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

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